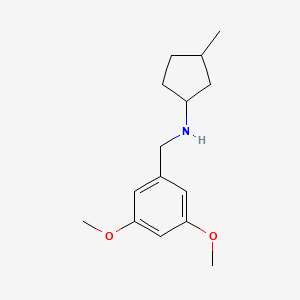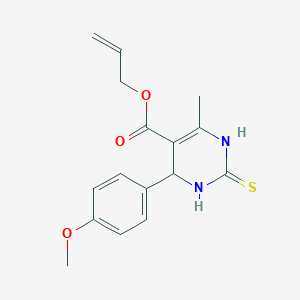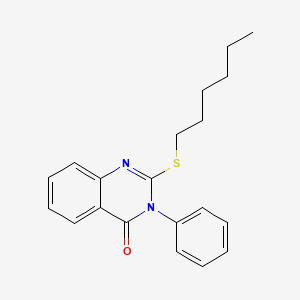
1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
描述
1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a methylxanthine drug that is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator, which means it relaxes the smooth muscles of the airways and improves breathing. In addition, theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, cerebral ischemia, and inflammatory bowel disease.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting phosphodiesterase, theophylline increases the levels of cAMP and cGMP, which relaxes the smooth muscles of the airways and improves breathing. In addition, theophylline has been shown to have other mechanisms of action, including adenosine receptor antagonism, calcium channel modulation, and histone deacetylase inhibition.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can be beneficial in the treatment of heart failure. It also increases diuresis and natriuresis, which can be beneficial in the treatment of edema. Theophylline has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, theophylline has been shown to improve cognitive function and may have neuroprotective effects.
实验室实验的优点和局限性
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of phosphodiesterase inhibition on various physiological processes. However, one limitation is that theophylline has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. In addition, theophylline has a number of side effects, including nausea, vomiting, tremors, and arrhythmias, which can complicate experiments.
未来方向
There are a number of future directions for research on theophylline. One direction is to study its potential use in the treatment of other diseases such as heart failure, cerebral ischemia, and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs, such as bronchodilators and corticosteroids, to improve the treatment of respiratory diseases. In addition, further research is needed to better understand the mechanisms of action of theophylline and to develop more selective phosphodiesterase inhibitors with fewer side effects.
合成方法
Theophylline can be synthesized through various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of 2,6-dichloro-3,5-dimethylpyridine with urea in the presence of sodium hydroxide. The Skraup synthesis involves the reaction of 2,6-dimethyl-3-nitropyridine with glycerol and sulfuric acid. The Borsche-Drechsel cyclization involves the reaction of 2,6-dimethyl-3,5-dinitropyridine with ammonia and hydrogen gas.
科学研究应用
Theophylline has been extensively studied for its potential use in the treatment of respiratory diseases. It has been shown to improve lung function and reduce the frequency and severity of asthma and 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione exacerbations. In addition, theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, cerebral ischemia, and inflammatory bowel disease. Theophylline has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of these diseases.
属性
IUPAC Name |
1,3,7-trimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-14-8-9(13-11(14)17-6-4-5-7-17)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLYBSJPQBOGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281438 | |
| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6974-79-4 | |
| Record name | NSC21708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)

![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)
